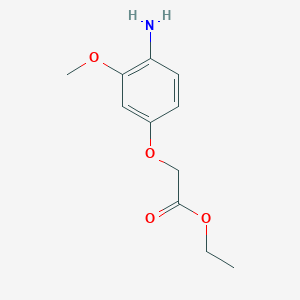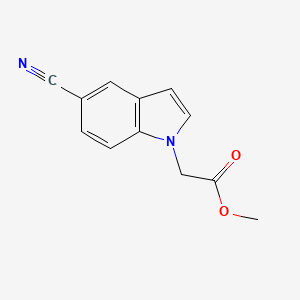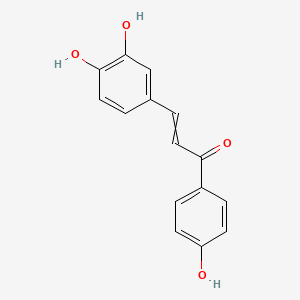![molecular formula C13H15N3O3 B15356594 5-Nitro-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B15356594.png)
5-Nitro-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-(2-pyrrolidin-1-ylethoxy)benzonitrile is a chemical compound characterized by its nitro group (-NO2) and cyano group (-CN) attached to a benzene ring, which is further substituted with a 2-pyrrolidin-1-ylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2-(2-pyrrolidin-1-ylethoxy)benzonitrile typically involves the nitration of 2-(2-pyrrolidin-1-ylethoxy)benzonitrile. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature regulation to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The nitro group in the compound can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 5-amino-2-(2-pyrrolidin-1-ylethoxy)benzonitrile.
Substitution: The cyano group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives and nitrate esters.
Reduction: Amines and their derivatives.
Substitution: Cyanohydrins and other substituted benzonitriles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of nitro-containing compounds with biological macromolecules.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-nitro-2-(2-pyrrolidin-1-ylethoxy)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, reacting with nucleophilic sites on biomolecules, while the cyano group can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
5-Nitro-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a cyano group.
5-Nitro-2-(2-pyrrolidin-1-ylethoxy)aniline: Similar structure but with an amino group instead of a cyano group.
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
5-nitro-2-(2-pyrrolidin-1-ylethoxy)benzonitrile |
InChI |
InChI=1S/C13H15N3O3/c14-10-11-9-12(16(17)18)3-4-13(11)19-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8H2 |
InChI Key |
HEMGZFNDIDKGAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
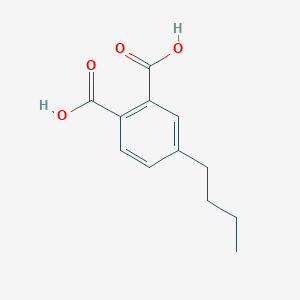

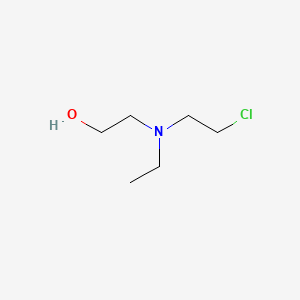
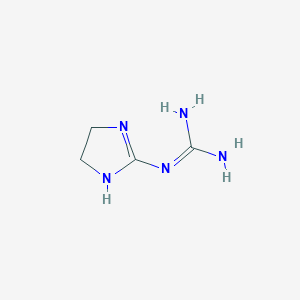
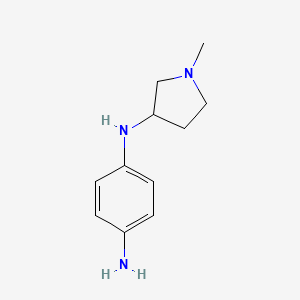

![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B15356550.png)

